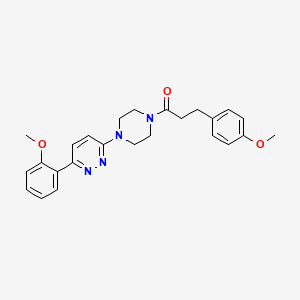

3-(4-Methoxyphenyl)-1-(4-(6-(2-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one

Description

3-(4-Methoxyphenyl)-1-(4-(6-(2-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one is a structurally complex molecule featuring:

- A 4-methoxyphenyl group attached to a propan-1-one linker.

- A piperazine ring substituted at the 1-position with a 6-(2-methoxyphenyl)pyridazin-3-yl moiety.

Propriétés

IUPAC Name |

3-(4-methoxyphenyl)-1-[4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O3/c1-31-20-10-7-19(8-11-20)9-14-25(30)29-17-15-28(16-18-29)24-13-12-22(26-27-24)21-5-3-4-6-23(21)32-2/h3-8,10-13H,9,14-18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHLFBPUJGQFMOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 3-(4-Methoxyphenyl)-1-(4-(6-(2-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and receptor interactions. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be analyzed to identify functional groups that contribute to its biological activity. The presence of methoxy groups, a piperazine moiety, and a pyridazine ring suggests potential interactions with various biological targets, particularly G protein-coupled receptors (GPCRs).

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₈N₂O₄ |

| Molecular Weight | 338.36 g/mol |

| CAS Number | Not specified |

| Solubility | Soluble in DMSO |

Dopamine Receptor Interaction

Recent studies have highlighted the compound's interaction with dopamine receptors, particularly the D3 receptor. A study focusing on selective D3 dopamine receptor agonists indicated that modifications to the aryl groups significantly influenced receptor affinity and selectivity. The compound demonstrated a unique interaction profile that enhances its potential as a therapeutic agent for neuropsychiatric disorders.

Key Findings:

- D3R Agonist Activity: The compound exhibited significant agonistic activity at the D3 receptor, promoting β-arrestin translocation and G protein activation.

- Selectivity: It showed minimal activity at D2 receptors, suggesting a favorable selectivity profile for D3R, which is crucial for minimizing side effects associated with broader dopamine receptor activation .

Structure-Activity Relationships (SAR)

The SAR analysis of similar compounds indicates that substituents on the phenyl rings and the piperazine core play a critical role in determining biological activity. For instance:

| Compound ID | D3R Agonist Activity (EC₅₀) | D2R Activity (EC₅₀) | Notes |

|---|---|---|---|

| 1 | 710 ± 150 nM | Inactive | Strong D3 selectivity |

| 2 | 278 ± 62 nM | Inactive | Enhanced potency |

| 3 | 98 ± 21 nM | >100,000 nM | Optimal substitution pattern |

This table illustrates how variations in substituent positions can lead to significant changes in receptor affinity and selectivity .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Preliminary data suggest favorable pharmacokinetic profiles, with good oral bioavailability and metabolic stability. Toxicological assessments are ongoing to evaluate safety profiles in vivo.

Case Studies

Comparaison Avec Des Composés Similaires

Key Observations :

- Substitution on the piperazine ring (e.g., 2-methoxyphenyl vs. pyridazine) significantly alters electronic and steric profiles, impacting receptor affinity .

- Propanone linkers (as in the target compound) may enhance metabolic stability compared to enone derivatives (e.g., 3f) due to reduced conjugation .

Compounds with Pyridazine Rings

Key Observations :

- The 2-methoxyphenyl substituent on pyridazine in the target compound may improve lipophilicity compared to pyrrolidine or pyridinyl analogs .

- Pyridazine rings in screening compounds (e.g., ) suggest utility in high-throughput assays for receptor targeting.

Physicochemical Properties

- Methoxy Groups : Present in the target compound and analogs (e.g., ), these groups enhance solubility in polar solvents and may block oxidative metabolism.

- Pyridazine vs. Naphthyl : The pyridazine ring in the target compound likely reduces logP compared to naphthyl-containing analogs (e.g., ), balancing lipophilicity for blood-brain barrier penetration.

Q & A

Basic: What are the standard synthetic routes for this compound, and how can I validate its purity?

Answer:

The synthesis typically involves multi-step reactions, including:

- Step 1: Condensation of substituted pyridazine derivatives with piperazine under reflux conditions (e.g., dichloromethane as solvent, 60–80°C) .

- Step 2: Coupling with a methoxyphenylpropanone moiety using catalysts like Pd(PPh₃)₄ for cross-coupling reactions .

Validation: - Purity: Use HPLC with a C18 column (gradient elution: 0.1% TFA in H₂O/MeCN) to confirm >95% purity.

- Structural Confirmation: Combine ¹H/¹³C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and High-Resolution Mass Spectrometry (HRMS) (calculated m/z for C₂₅H₂₆N₄O₃: 454.1998) .

Basic: How do I design initial pharmacological assays for this compound?

Answer:

- Target Selection: Prioritize receptors linked to the piperazine-pyridazine scaffold (e.g., serotonin or dopamine receptors) .

- In Vitro Assays:

- Binding Affinity: Radioligand displacement assays (e.g., ³H-ketanserin for 5-HT₂A receptors).

- Functional Activity: cAMP or calcium flux assays in HEK293 cells transfected with target receptors .

- Dose Range: Test 0.1–100 µM with positive/negative controls (e.g., clozapine for 5-HT antagonism) .

Advanced: How can I optimize reaction yields while minimizing byproducts?

Answer:

- DoE Approach: Use a Box-Behnken design to optimize variables:

- Temperature: 70–90°C (higher temps reduce reaction time but may degrade intermediates).

- Catalyst Loading: 2–5 mol% Pd(PPh₃)₄.

- Solvent: Compare DCM vs. THF for intermediate stability .

- Byproduct Mitigation: Introduce scavengers like molecular sieves for moisture-sensitive steps .

Advanced: How do I resolve contradictions in NMR and MS data?

Answer:

- Case Example: If NMR shows unexpected splitting (e.g., diastereomers), perform:

- Chiral HPLC to separate enantiomers (Chiralpak IA column, hexane/IPA 90:10).

- Variable Temperature NMR to identify dynamic equilibria (e.g., rotamers at 25°C vs. −40°C) .

- HRMS Discrepancies: Check for isotopic patterns (e.g., Cl/Br adducts) or in-source fragmentation .

Advanced: What computational strategies predict off-target interactions?

Answer:

- Docking Studies: Use AutoDock Vina with crystal structures of GPCRs (e.g., PDB ID 6A93 for 5-HT₂A). Focus on conserved residues (e.g., Asp155 for ligand binding).

- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å acceptable) .

- ADMET Prediction: Tools like SwissADME to evaluate permeability (e.g., BBB score) and CYP450 inhibition .

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE: Wear nitrile gloves, lab coat, and goggles. Use a fume hood for weighing/solubilization.

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- Acute Toxicity Data: Refer to LD₅₀ values from structurally similar piperazine derivatives (e.g., oral LD₅₀ > 500 mg/kg in rats) .

Advanced: How can I improve selectivity for a specific receptor subtype?

Answer:

- SAR Analysis: Modify substituents on the methoxyphenyl group:

- Replace 4-OCH₃ with 2-OCH₃ to sterically hinder off-target binding .

- Introduce halogens (e.g., F at position 3) to enhance hydrophobic interactions .

- Protease Panels: Screen against 50+ kinases/phosphatases to rule out promiscuity .

Advanced: How do I assess compound stability under physiological conditions?

Answer:

- pH Stability: Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24h. Monitor degradation via LC-MS .

- Light/Thermal Stability: Store at 4°C (dark) vs. 25°C (light) for 7 days. Use HPLC-UV to quantify degradation products .

Basic: What are the key structural motifs influencing bioactivity?

Answer:

- Piperazine Core: Essential for receptor binding via H-bonding (N-H···Asp/Glu residues) .

- Pyridazine Ring: Contributes to π-π stacking with aromatic residues (e.g., Phe339 in 5-HT₂A) .

- Methoxyphenyl Group: Modulates lipophilicity (clogP ~3.5) and membrane permeability .

Advanced: How to troubleshoot low reproducibility in biological assays?

Answer:

- Cell Line Validation: Authenticate cell lines via STR profiling.

- Assay Controls: Include Z’-factor calculations to confirm robustness (Z’ > 0.5 required).

- Compound Solubility: Pre-dissolve in DMSO (<0.1% final concentration) and confirm no precipitation via dynamic light scattering .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.